3-[(4-chlorobenzyl)thio]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-5-amine
Overview
Description
3-[(4-chlorobenzyl)thio]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-5-amine is a useful research compound. Its molecular formula is C18H16ClN5S2 and its molecular weight is 401.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.0535656 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Facile Synthesis of Novel Fused Triazolo and Thiadiazol Derivatives
Research has demonstrated the synthesis of novel compounds related to 3-[(4-chlorobenzyl)thio]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-5-amine, focusing on their potential as therapeutic agents. For instance, a study detailed a multi-step synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives, showcasing the chemical versatility and potential for further biological application of these compounds (Nagaraju et al., 2013).
Biological Study of Thieno[2,3-e][1,2,3]triazolo Pyrimidines as Serotonin Receptor Antagonists
Another study focused on the synthesis and evaluation of thieno[2,3-e][1,2,3]triazolo pyrimidines, revealing their significant binding affinity and selectivity as serotonin 5-HT6 receptor antagonists. This underscores the potential of these compounds in developing new therapies for neurological disorders (Ivachtchenko et al., 2010).
Electronic Aspects of Tetrahydrobenzothienopyrimidine Derivatives
Research into the electronic aspects of tetrahydrobenzothienopyrimidine derivatives has provided insights into the influence of substituents and polycyclic structure on the aromaticity of fused heterocyclic rings. These findings have implications for designing compounds with tailored electronic properties for specific applications (Gajda et al., 2015).
Novel Tandem Transformations for Thienopyrimidine Synthesis
A study on the novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes has expanded the methodology for thienopyrimidine synthesis. This work highlights the versatility of these compounds for generating diverse heterocyclic structures with potential biological activity (Pokhodylo et al., 2010).
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5S2/c19-11-7-5-10(6-8-11)9-25-18-23-22-15-14-12-3-1-2-4-13(12)26-16(14)21-17(20)24(15)18/h5-8H,1-4,9H2,(H2,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDPRWXZGBRPQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N4C3=NN=C4SCC5=CC=C(C=C5)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.